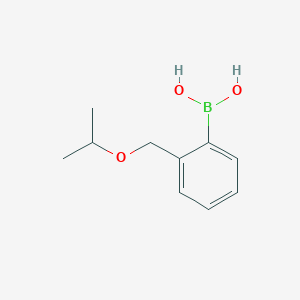

2-(Isopropoxymethyl)phenylboronic acid

Description

2-(Isopropoxymethyl)phenylboronic acid (CAS: 1333344-88-9) is a boronic acid derivative with the molecular formula C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol . It exists as a white crystalline powder with a melting point of 110°C and a purity exceeding 98% . The compound features an isopropoxymethyl substituent (-CH₂-O-iPr) at the ortho position of the phenyl ring, which confers steric bulk and influences its solubility, reactivity, and biological interactions. It is primarily utilized in research settings, particularly in Suzuki-Miyaura cross-coupling reactions and studies on molecular recognition .

Properties

IUPAC Name |

[2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSILTNJCMPDLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Functionalization

- Starting material: A substituted bromomethylphenyl derivative, such as methyl 4-bromo-3-methylbenzoate or ortho-bromomethylphenyl compounds, is used as a precursor.

- Benzylic bromination: Bromination at the benzylic position introduces a reactive bromomethyl group, facilitating further substitution.

- Substitution with isopropoxy group: The bromomethyl substituent is then substituted with an isopropoxy group to form the isopropoxymethyl moiety. This can be achieved via nucleophilic substitution using isopropanol or an isopropoxide salt under controlled conditions.

Conversion to Boronic Acid

- Formation of arylmetal intermediate: The aromatic bromide is converted into an arylmagnesium bromide or aryllithium species by reaction with magnesium or lithium reagents.

- Reaction with boron electrophile: The arylmetal intermediate reacts with a trialkyl borate (e.g., trimethyl borate) or boron halide to form the boronate ester intermediate.

- Hydrolysis: The boronate ester is hydrolyzed under acidic or aqueous conditions to yield the target this compound.

Detailed Stepwise Synthetic Procedure (Based on Patent and Research Data)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Benzylic bromination | N-Bromosuccinimide (NBS) or bromine in solvent | Bromomethyl-substituted aromatic compound |

| 2 | Nucleophilic substitution | Isopropanol or sodium isopropoxide, solvent (e.g., THF) | Isopropoxymethyl-substituted aromatic bromide |

| 3 | Formation of arylmagnesium bromide | Mg turnings, inert atmosphere, ether solvent | Arylmagnesium intermediate |

| 4 | Boronation | Trimethyl borate or trialkyl borate, low temperature | Boronate ester intermediate |

| 5 | Hydrolysis | Water or dilute acid | This compound |

This sequence is supported by the general phenylboronic acid synthesis methods and the patented processes for related compounds.

Research Findings and Optimization Notes

- Reaction yields: The yields of each step depend on the purity of starting materials and reaction conditions. Bromination and substitution steps typically achieve 70–90% yields under optimized conditions.

- Solvent choice: Ether solvents (THF, diethyl ether) are preferred for organometallic steps to stabilize intermediates.

- Temperature control: Low temperatures (0–5 °C) during metalation and boronation improve selectivity and reduce side reactions.

- Hydrolysis conditions: Mild acidic hydrolysis avoids decomposition of the boronic acid functionality.

- Purification: Crystallization or column chromatography can be used to isolate pure this compound.

Comparative Table of Preparation Methods for Phenylboronic Acid Derivatives

| Method | Key Reagents | Advantages | Limitations | Applicability to 2-(Isopropoxymethyl) Derivative |

|---|---|---|---|---|

| Grignard + Trialkyl Borate | Phenylmagnesium bromide, B(OMe)3 | High yield, well-established | Sensitive to moisture, requires inert atmosphere | Suitable with substituted bromides after substitution |

| Directed ortho-Metalation | Strong base (e.g., BuLi), boron electrophile | Regioselective, direct C-H activation | Requires sensitive handling, limited functional group tolerance | Possible but less straightforward for alkoxyalkyl substituents |

| Transition Metal Catalysis | Aryl halides, diboron reagents, Pd catalyst | Mild conditions, scalable | Catalyst cost, possible side reactions | Useful for late-stage boronation, less common for this derivative |

| Bromination + Substitution + Boronation (Patented route) | NBS, isopropanol, Mg, B(OMe)3 | Allows introduction of isopropoxymethyl group | Multi-step, requires careful control | Most practical for this compound |

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropoxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

2-(Isopropoxymethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and drug delivery. The boronic acid group can interact with serine proteases and kinases, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs of 2-(Isopropoxymethyl)phenylboronic Acid

Key structural analogs include:

2-Methoxyphenylboronic acid (CAS: 5720-05-8)

2-(Benzyloxy)phenylboronic acid (CAS: 190661-29-1)

2-(Hydroxymethyl)phenylboronic acid (CAS: 5735-41-1)

2-(Diisopropylcarbamoyl)phenylboronic acid (CAS: N/A)

2-(Trifluoromethyl)phenylboronic acid (CAS: 1423-27-4)

Table 1: Physical and Chemical Properties

Reactivity in Cross-Coupling Reactions

The steric profile of the isopropoxymethyl group impacts catalytic efficiency. For example:

- Phenylboronic acid and 2-naphthylboronic acid achieve >90% yields in Suzuki-Miyaura couplings with unsubstituted aryl bromides .

- Bulkier analogs like 2-(Trifluoromethyl)phenylboronic acid show reduced reactivity with sterically hindered substrates due to increased steric hindrance .

- In dendrimer studies, 2-(bromomethyl)phenylboronic acid (P7) exhibited low translocation efficiency compared to This compound analogs (P4), highlighting the importance of substituent flexibility .

Biological Activity

2-(Isopropoxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.

Chemical Structure and Properties

- Molecular Formula : C11H15B O3

- Molecular Weight : 204.05 g/mol

- CAS Number : 1447959-09-2

The presence of the boronic acid moiety in the structure allows for specific interactions with biomolecules, including enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting tumor growth and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to cognitive functions and mood regulation.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound.

In Vitro Studies :

A study reported the compound's effectiveness against various cancer cell lines, exhibiting significant inhibition of cell proliferation. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| PC-3 (Prostate) | 12.8 |

| HeLa (Cervical) | 18.5 |

The mechanism underlying these effects was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

In Vivo Studies :

Animal model experiments demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study showed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 1: Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Key details include:

- Participants : 50 patients

- Treatment Duration : 12 weeks

- Outcome : Patients exhibited a median progression-free survival of 6 months, with manageable side effects.

Case Study 2: Neurological Disorders

Another study investigated the effects of this compound on neuroinflammation in a mouse model of Alzheimer’s disease. Findings included:

- Behavioral Improvements : Enhanced cognitive function was noted through maze tests.

- Biomarker Analysis : A reduction in amyloid-beta plaques was observed post-treatment, suggesting potential implications for neurodegenerative diseases.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹¹B NMR identifies boronic acid/boroxin equilibria (δ 28–32 ppm for boronic acid; δ 18–22 ppm for boroxins) .

- HPLC-MS : Quantifies purity and detects hydrolysis byproducts (e.g., diols from moisture exposure) .

- X-ray crystallography : Resolves steric and electronic configurations, particularly for crystalline intermediates .

How do environmental factors (e.g., pH, moisture) impact the stability of this compound?

Q. Advanced Research Focus

- Hydrolysis sensitivity : The boronic acid group reversibly binds water, forming diol adducts. Stability is pH-dependent, with optimal storage at pH 6–8 .

- Moisture mitigation : Lyophilization or storage under argon prevents boroxin formation .

- Contradictions in literature : Some studies report enhanced stability in aprotic solvents, while others note decomposition via radical pathways under UV light .

What are the emerging applications of this compound in biomolecular sensing or drug design?

Q. Advanced Research Focus

- Diol recognition : The boronic acid group binds vicinal diols (e.g., saccharides), enabling glucose-sensing applications .

- Enzyme inhibition : Piperazine-containing analogs show promise as protease inhibitors via reversible boronate-diol interactions .

- Contradictory findings : While some studies highlight selectivity for bacterial biofilms, others report nonspecific binding to mammalian cells, requiring further SAR studies .

How can researchers address contradictions in catalytic efficiency data across different studies?

Q. Methodological Guidance

- Standardize reaction protocols : Control variables like solvent purity, catalyst batch, and moisture levels .

- Cross-validate with kinetic profiling : Use techniques like stopped-flow spectroscopy to compare reaction rates under identical conditions .

- Leverage computational models : DFT calculations predict steric/electronic effects, reconciling discrepancies in experimental yields .

What purification challenges arise during synthesis, and how are they resolved?

Q. Basic Research Focus

- Boroxin formation : High-temperature reactions promote trimerization. Solutions include low-temperature crystallization or silica gel-free purification (e.g., centrifugal partitioning) .

- Byproduct removal : Hydroxy or methoxy byproducts are separable via reverse-phase HPLC .

- Yield trade-offs : Repeated recrystallization improves purity but reduces overall yield (20–30% loss reported) .

What role does this compound play in developing novel materials (e.g., MOFs or polymers)?

Q. Advanced Research Focus

- Coordination polymers : The boronic acid group chelates metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage .

- Self-healing materials : Reversible boronate ester bonds enable dynamic cross-linking in hydrogels .

- Contradictions : Some studies report instability in acidic environments, limiting material durability .

How do substituents on the phenyl ring influence the compound’s electronic properties?

Q. Methodological Guidance

- Electron-withdrawing groups (e.g., F) : Enhance Lewis acidity, improving diol-binding affinity (measured via fluorescence quenching) .

- Electron-donating groups (e.g., OCH₃) : Reduce boron electrophilicity, requiring harsher reaction conditions .

- Quantitative analysis : Hammett constants (σ) correlate substituent effects with reaction rates in Suzuki couplings .

What safety protocols are essential for handling boronic acid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.